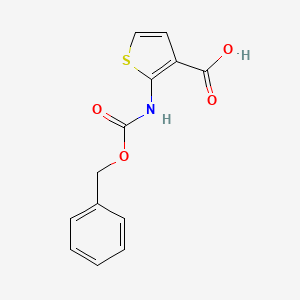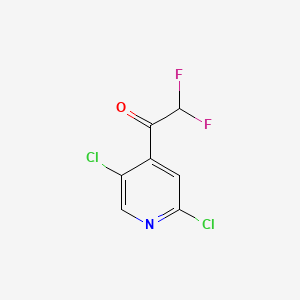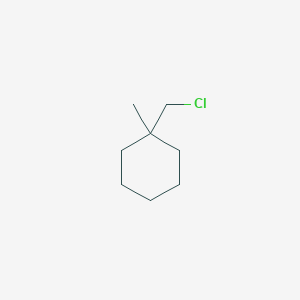
1-(Chloromethyl)-1-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-methylcyclohexane is an organic compound with the molecular formula C8H15Cl It is a derivative of cyclohexane, where one hydrogen atom is replaced by a chloromethyl group and another by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-methylcyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of 1-methylcyclohexane using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under acidic conditions and at elevated temperatures to facilitate the formation of the chloromethyl group .
Industrial Production Methods: Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclohexanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield 1-methylcyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-(Aminomethyl)-1-methylcyclohexane, 1-(Hydroxymethyl)-1-methylcyclohexane.
Oxidation: 1-Methylcyclohexanone.
Reduction: 1-Methylcyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-methylcyclohexane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved include interactions with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the cyclohexane ring and the substituents attached to it .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)cyclohexane: Lacks the additional methyl group, making it less sterically hindered.
1-Methylcyclohexane: Does not contain the chloromethyl group, resulting in different reactivity.
Chlorocyclohexane: Contains only the chlorine substituent, leading to different chemical behavior.
Uniqueness: 1-(Chloromethyl)-1-methylcyclohexane is unique due to the presence of both the chloromethyl and methyl groups on the cyclohexane ring.
Eigenschaften
CAS-Nummer |
939793-65-4 |
|---|---|
Molekularformel |
C8H15Cl |
Molekulargewicht |
146.66 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-methylcyclohexane |
InChI |
InChI=1S/C8H15Cl/c1-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 |
InChI-Schlüssel |
AGEORGJXZRDUIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


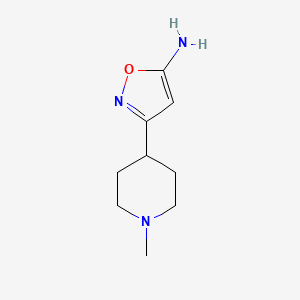

![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
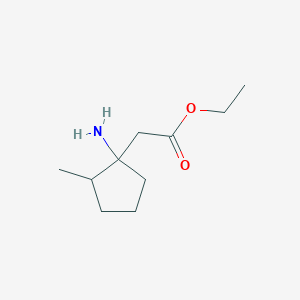
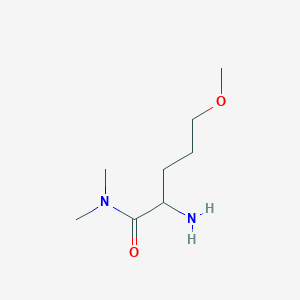



![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)

